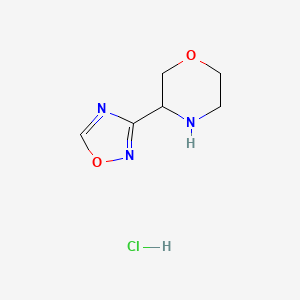

3-(1,2,4-Oxadiazol-3-yl)morpholin-hydrochlorid

Übersicht

Beschreibung

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 . It is used for research purposes .

Synthesis Analysis

Oxadiazoles, including 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The molecular structure of 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles, including 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride, have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride include a melting point of 170-172°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

Der Oxadiazolring in der Verbindung wurde auf sein Potenzial als Antikrebsmittel untersucht. Studien haben gezeigt, dass bestimmte Oxadiazole eine vielversprechende Aktivität gegen Krebszelllinien wie MCF-7 (Brustkrebs) und KB (Mundkrebs) Zellen aufweisen . Die Fähigkeit der Verbindung, das Wachstum von Krebszellen zu hemmen, macht sie zu einem wertvollen Kandidaten für die Weiterentwicklung von Medikamenten und die Erforschung der Krebsbehandlung.

Antibakterielle Aktivität

Oxadiazole, einschließlich des Morpholin-Derivats, wurden für ihre antimikrobiellen Eigenschaften anerkannt. Sie wurden gegen verschiedene Bakterien- und Pilzstämme getestet und zeigten signifikante antibakterielle und antifungale Aktivitäten . Diese Anwendung ist entscheidend für die Entwicklung neuer Antibiotika und Antimykotika, insbesondere angesichts der zunehmenden Antibiotikaresistenz.

Entzündungshemmende Eigenschaften

Die Struktur der Verbindung begünstigt die entzündungshemmende Aktivität. Oxadiazole wurden auf ihre Wirksamkeit bei der Reduzierung von Entzündungen untersucht, was für die Behandlung von Krankheiten wie Arthritis und anderen entzündlichen Erkrankungen von Vorteil ist .

Analgetische Wirkungen

Die Forschung hat gezeigt, dass Oxadiazol-Derivate als Analgetika wirken können. Sie können zur Linderung von Schmerzen beitragen, ohne die Nebenwirkungen, die mit traditionellen Schmerzmitteln verbunden sind . Diese Anwendung könnte zur Entwicklung neuer, sichererer Optionen zur Schmerzbehandlung führen.

Antidiabetisches Potenzial

Der Oxadiazol-Kern wurde mit antidiabetischen Wirkungen in Verbindung gebracht. Verbindungen, die diesen Rest enthalten, wurden auf ihre Fähigkeit untersucht, den Blutzuckerspiegel zu regulieren, was einen möglichen Weg zur Behandlung von Diabetes bietet .

Antiepileptische Aktivität

Einige Oxadiazol-Verbindungen haben sich als vielversprechend als Antiepileptika erwiesen. Sie können eine Rolle bei der Behandlung von Krampfanfällen spielen und tragen zu den verfügbaren Behandlungsmöglichkeiten für Epilepsie bei .

Tyrosinkinase-Inhibition

Tyrosinkinasen sind Enzyme, die an der Aktivierung vieler Proteine durch Signaltransduktionskaskaden beteiligt sind. Die Hemmung spezifischer Tyrosinkinasen ist ein gezielter Ansatz zur Behandlung bestimmter Krebsarten. Oxadiazol-Derivate, einschließlich des Morpholin-Hydrochlorids, wurden auf ihre Tyrosinkinase-inhibitorische Aktivität untersucht .

Cathepsin K-Inhibition

Cathepsin K ist ein Enzym, das an der Knochenresorption beteiligt ist. Inhibitoren dieses Enzyms werden für die Behandlung von Erkrankungen wie Osteoporose gesucht. Die Oxadiazol-Verbindung hat auch in diesem Bereich potenzielle Anwendungen .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Oxadiazoles, including 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride, have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may focus on exploring more applications of this compound in various fields.

Biochemische Analyse

Biochemical Properties

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes involved in metabolic pathways, such as 3-hydroxykynurenine transaminase (HKT), which is part of the kynurenine pathway . This interaction is competitive, with the compound binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. Additionally, 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride has been found to exhibit antibacterial and antifungal properties, interacting with bacterial and fungal enzymes to inhibit their growth .

Cellular Effects

The effects of 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspase-3, a crucial enzyme in the apoptotic pathway . This activation leads to the cleavage of specific cellular proteins, resulting in programmed cell death. Furthermore, the compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. For example, its interaction with 3-hydroxykynurenine transaminase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the compound has shown consistent effects on cellular function over short-term experiments, but long-term exposure can lead to adaptive responses in cells, such as the upregulation of detoxification pathways . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days, with gradual attenuation over time .

Dosage Effects in Animal Models

The effects of 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as 3-hydroxykynurenine transaminase, affecting the levels of metabolites like 3-hydroxykynurenine and xanthurenic acid . These interactions can alter metabolic flux and influence the overall metabolic profile of cells. Additionally, the compound may interact with other enzymes and cofactors involved in oxidative stress responses and energy metabolism .

Transport and Distribution

Within cells and tissues, 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to intracellular proteins and be distributed to different cellular compartments. Its distribution is influenced by factors such as its hydrophobicity and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is critical for its activity and function. The compound can localize to specific organelles, such as the mitochondria and the nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy. For example, the compound’s interaction with mitochondrial enzymes can influence energy metabolism and apoptotic pathways .

Eigenschaften

IUPAC Name |

3-(1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-10-3-5(7-1)6-8-4-11-9-6;/h4-5,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXUORWSWZALSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NOC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423805-98-4 | |

| Record name | 3-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

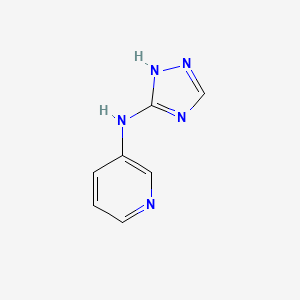

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)